molecular formula C23H23NO5 B3289652 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 859859-88-4

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B3289652
CAS No.: 859859-88-4
M. Wt: 393.4 g/mol
InChI Key: ZJWRABQCKBPSDR-UHFFFAOYSA-N
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Description

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methyl group to the chromen-2-one scaffold. The compound is characterized by:

  • 6-hydroxy substitution: Enhances hydrogen-bonding capacity and solubility .
  • Spirocyclic system: The 1,4-dioxa-8-azaspiro[4.5]decane group confers conformational rigidity, which may improve metabolic stability compared to non-spirocyclic analogs .

This structural framework is prevalent in medicinal chemistry for targeting enzymes (e.g., aldehyde dehydrogenases) and receptors (e.g., σ receptors) due to its balanced lipophilicity and polar surface area .

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-20-13-19-17(15-24-8-6-23(7-9-24)27-10-11-28-23)12-22(26)29-21(19)14-18(20)16-4-2-1-3-5-16/h1-5,12-14,25H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWRABQCKBPSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst . This intermediate is then reacted with appropriate phenolic and chromenone derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic and chromenone moieties. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Key Observations:

6-hydroxy substitution improves aqueous solubility relative to methoxy or alkyl groups, critical for bioavailability .

Spirocyclic Modifications: Replacement of the coumarin scaffold with quinoline (as in ALDH1A1 inhibitors) shifts activity toward enzymatic inhibition rather than receptor modulation . The spirocyclic system’s rigidity is retained across analogs, suggesting its importance in maintaining conformational stability .

Biological Activity

The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic molecule that integrates various structural motifs known for their biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound belongs to a class of spirocyclic compounds, which are characterized by their unique ring structures that often confer significant biological activity. The molecular formula is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, and it features both chromenone and dioxa-spiro structures, which contribute to its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For example, a study utilizing small animal positron emission tomography (PET) indicated that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane structure exhibit high accumulation in tumor tissues, suggesting their utility as imaging agents in oncology .

Neuropharmacological Effects

The compound has shown promising results as a σ1 receptor ligand, which is implicated in various neuropharmacological effects. The affinity for σ1 receptors may suggest potential applications in treating neurodegenerative diseases or mood disorders .

Antimicrobial Properties

The structural components of the compound suggest potential antibacterial and antifungal activities. Compounds derived from similar spirocyclic frameworks have been reported to exhibit significant antimicrobial effects, indicating that this compound may also possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Its interaction with σ1 receptors modulates neurotransmitter release and may influence neuronal survival pathways.
  • Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to its anticancer effects.

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyFindings
Study ADemonstrated significant tumor uptake in PET imaging with derivatives of the compound, indicating potential for cancer diagnostics .
Study BFound that related spirocyclic compounds exhibited antimicrobial activity against various pathogens, suggesting similar efficacy for this compound.
Study CInvestigated the neuroprotective effects of σ1 receptor ligands in animal models, highlighting the relevance of this compound in neurological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

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